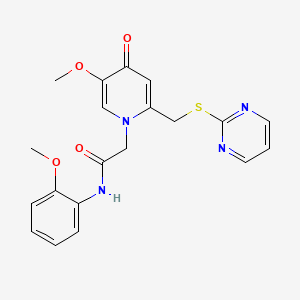

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxy and oxo groups, a pyrimidin-2-ylthio methyl group, and an acetamide moiety linked to a methoxyphenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 2-chloropyridine, which undergoes methoxylation and oxidation to introduce the methoxy and oxo groups.

Acetamide Formation: The final step involves coupling the intermediate with 2-methoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nucleophiles like amines or thiols, and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid derivatives, while reduction of the oxo group could produce hydroxylated analogs.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide: can be compared with other pyridine or pyrimidine derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Biological Activity

The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel pyridine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 941958-62-9, features a unique structure that combines elements of pyridine and pyrimidine, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3S with a molecular weight of approximately 426.47 g/mol. Its structure includes functional groups that are known to interact with biological targets, including enzymes and receptors involved in disease processes.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with specific biological targets such as kinases or other proteins involved in cell signaling pathways. Research on similar compounds suggests that they exhibit activity against various targets, indicating that this compound may also have therapeutic potential in diseases where these pathways are dysregulated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 27.6 μM to 43 μM . This suggests that our compound might similarly exhibit anticancer properties.

Inhibition Studies

Inhibition studies indicate that compounds similar to this compound can act as effective inhibitors against myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders. One study noted that N1-substituted derivatives showed time-dependent inhibition of MPO activity, suggesting a potential therapeutic application in treating autoimmune and inflammatory diseases .

Antioxidative Properties

The antioxidative activity of similar compounds has been evaluated, revealing significant improvements compared to standard antioxidants like BHT. Some derivatives showed potent antioxidative effects, which could be beneficial in mitigating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cells, demonstrating promising cytotoxicity profiles. The findings indicated that structural modifications could enhance biological activity.

- Inflammatory Disorders : Research on MPO inhibitors revealed that certain derivatives provided robust inhibition in lipopolysaccharide-stimulated human blood models, showcasing their potential in treating inflammatory conditions.

Properties

IUPAC Name |

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-17-7-4-3-6-15(17)23-19(26)12-24-11-18(28-2)16(25)10-14(24)13-29-20-21-8-5-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZIOUBKNAXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.